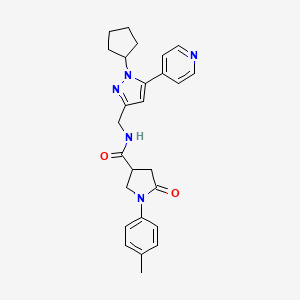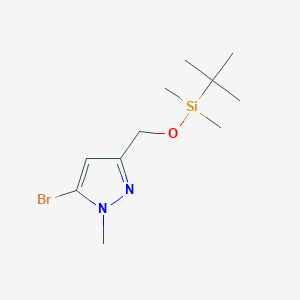
(3R)-3-乙酰氨基-4-苯基丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-Acetamido-4-phenylbutanoic acid is an organic compound with the molecular formula C12H15NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
科学研究应用
(3R)-3-Acetamido-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-acetamido-4-phenylbutanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with the commercially available starting material, such as ®-phenylalanine.
Acetylation: The amino group of ®-phenylalanine is acetylated using acetic anhydride in the presence of a base like pyridine to form N-acetyl-®-phenylalanine.
Reduction: The carboxylic acid group is then reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Oxidation: The alcohol is oxidized to an aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC).
Aldol Reaction: The aldehyde undergoes an aldol reaction with acetaldehyde in the presence of a base to form the desired (3R)-3-acetamido-4-phenylbutanoic acid.
Industrial Production Methods: Industrial production methods for (3R)-3-acetamido-4-phenylbutanoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: (3R)-3-Acetamido-4-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetamido group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be employed.
Substitution: Nucleophilic reagents such as sodium azide (NaN3) or amines can be used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of (3R)-3-acetamido-4-phenylbutanoic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with proteins and other biomolecules, affecting their function and activity.
相似化合物的比较
(3S)-3-Acetamido-4-phenylbutanoic acid: The enantiomer of the compound with different stereochemistry.
N-Acetylphenylalanine: A structurally similar compound with a different side chain.
Phenylbutyric acid: A compound with a similar backbone but lacking the acetamido group.
Uniqueness: (3R)-3-Acetamido-4-phenylbutanoic acid is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in research and industry.
属性
IUPAC Name |
(3R)-3-acetamido-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-11(8-12(15)16)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQIULUYMWBIQH-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=CC=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
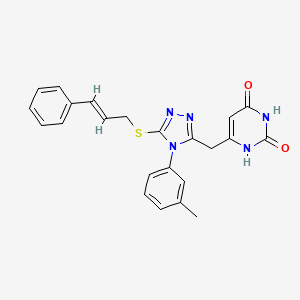

![4-methyl-5-[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2495469.png)
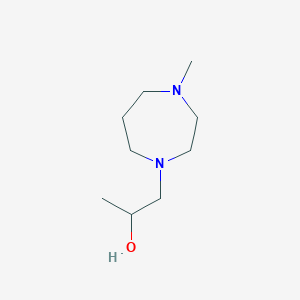
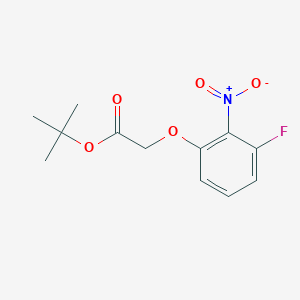
![N-Methyl-N-[2-[4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2495474.png)

![1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B2495478.png)
![Diethyl 2-{2-[1-(6-fluoro-2-pyridinyl)-4-piperidinylidene]hydrazino}-6-hydroxy-3,5-pyridinedicarboxylate](/img/structure/B2495480.png)
![[(3,5-Dichlorophenyl)phenylmethyl]piperazine](/img/structure/B2495481.png)
![5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495482.png)
![6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2495483.png)
